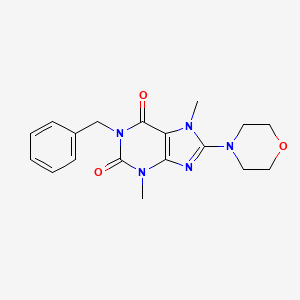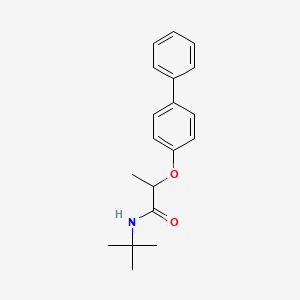
1-benzyl-3,7-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
1-benzyl-3,7-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, and its mechanism of action has been elucidated in detail.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3,7-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclic AMP phosphodiesterase, which results in an increase in intracellular levels of cyclic AMP. This increase in cyclic AMP levels has been associated with the antitumor and anti-inflammatory activities of the compound.
Biochemical and Physiological Effects:
1-benzyl-3,7-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-3,7-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potent activity against various biological targets. The compound has also been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.
Direcciones Futuras
There are several future directions for research on 1-benzyl-3,7-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the investigation of its potential use in the treatment of viral infections such as COVID-19. Another direction is the development of more efficient synthesis methods for the compound. Additionally, the compound's potential use in the treatment of neurological disorders such as Huntington's disease and multiple sclerosis could also be explored.
Aplicaciones Científicas De Investigación
1-benzyl-3,7-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-benzyl-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-20-14-15(19-17(20)22-8-10-26-11-9-22)21(2)18(25)23(16(14)24)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFQRKYWZLQZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169021.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4169029.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169031.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide](/img/structure/B4169041.png)

![ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4169053.png)
![2-chloro-N-[2-(3-phenoxyphenoxy)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4169068.png)
![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169080.png)

![4-[allyl(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4169108.png)
![N-[4-({[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4169110.png)
![ethyl 2-amino-3-cyano-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4169117.png)
![2-(4-bromophenyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169124.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4169128.png)